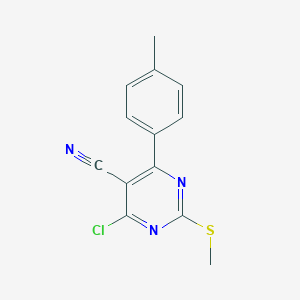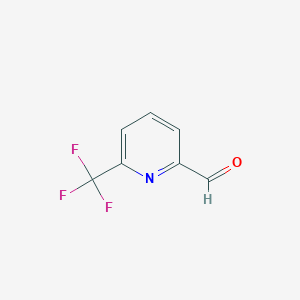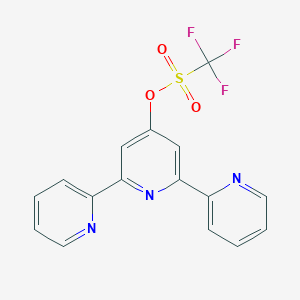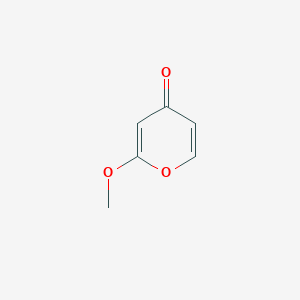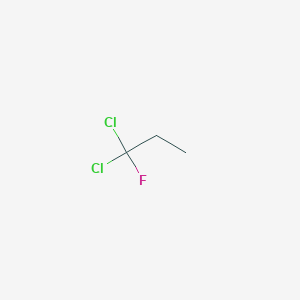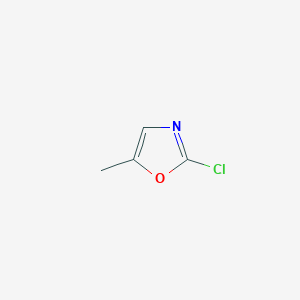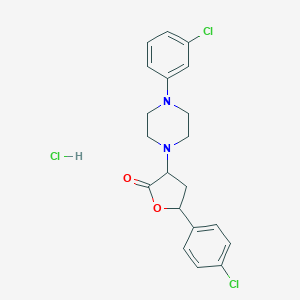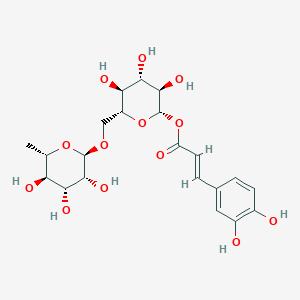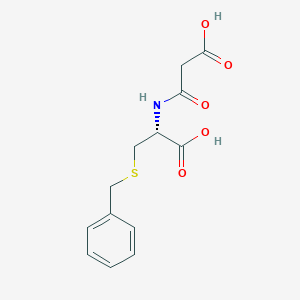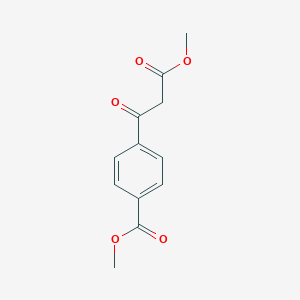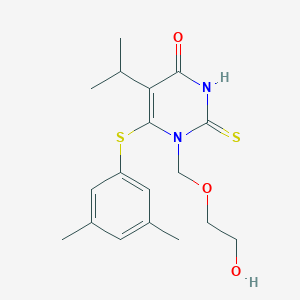
(Z)-3-(3,4-Dihydroxyphenyl)propenoic acid 2-phenylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(3,4-Dihydroxyphenyl)propenoic acid 2-phenylethyl ester, also known as caffeic acid phenethyl ester (CAPE), is a natural phenolic compound found in honeybee propolis. It has gained significant attention due to its potential therapeutic effects on various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of CAPE is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). Additionally, CAPE has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant and anti-inflammatory responses in cells.
Biochemical and Physiological Effects
CAPE has been shown to have a variety of biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals, reducing oxidative stress in cells. Additionally, CAPE has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
One advantage of using CAPE in lab experiments is that it is a natural compound and has low toxicity, making it a safe alternative to synthetic drugs. Additionally, it is readily available and relatively inexpensive. One limitation is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are many potential future directions for research on CAPE. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of CAPE and its effects on various diseases. Finally, more research is needed to determine the optimal dosage and administration of CAPE for therapeutic use.
合成法
CAPE can be synthesized using a simple esterification reaction between (Z)-3-(3,4-Dihydroxyphenyl)propenoic acid 2-phenylethyl ester acid and phenethyl alcohol. The reaction is typically carried out using a catalytic amount of acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The resulting product is then purified using column chromatography to obtain pure CAPE.
科学的研究の応用
CAPE has been extensively studied for its potential therapeutic effects on various diseases. In cancer research, CAPE has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. Inflammation is also a major focus of CAPE research, and it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, CAPE has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
132336-00-6 |
|---|---|
製品名 |
(Z)-3-(3,4-Dihydroxyphenyl)propenoic acid 2-phenylethyl ester |
分子式 |
C17H16O4 |
分子量 |
284.31 g/mol |
IUPAC名 |
2-phenylethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H16O4/c18-15-8-6-14(12-16(15)19)7-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-7- |
InChIキー |
SWUARLUWKZWEBQ-CLFYSBASSA-N |
異性体SMILES |
C1=CC=C(C=C1)CCOC(=O)/C=C\C2=CC(=C(C=C2)O)O |
SMILES |
C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O |
正規SMILES |
C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O |
同義語 |
(Z)-3-(3,4-Dihydroxyphenyl)propenoic acid 2-phenylethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





